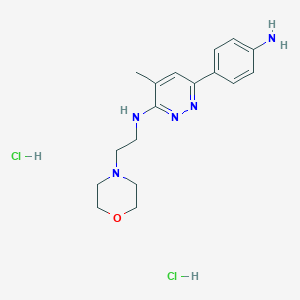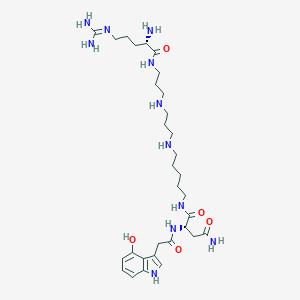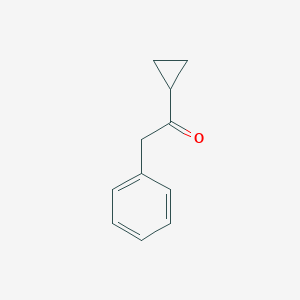
Ethanone, 1-cyclopropyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethanone, 1-cyclopropyl-” is a chemical compound with the molecular formula C5H8O . It is also known by other names such as Ketone, cyclopropyl methyl; Acetylcyclopropane; Cyclopropyl methyl ketone; Methyl cyclopropyl ketone; 1-Cyclopropylethanone .
Synthesis Analysis
The synthesis of cyclopropane derivatives, which could potentially include “Ethanone, 1-cyclopropyl-”, involves various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . A novel class of nucleoside analogues containing adenine, uracil, thymine, and 5-fluorouracil as the heterocyclic moieties have been prepared from 2-phenylcyclopropane carboxylic acid .Molecular Structure Analysis
The molecular structure of “Ethanone, 1-cyclopropyl-” can be represented by the InChI string:InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to a carbonyl group (ethanone). Physical And Chemical Properties Analysis
“Ethanone, 1-cyclopropyl-” has a molecular weight of 84.1164 . It has a boiling point of 387.2 K .Aplicaciones Científicas De Investigación
Indole Derivatives
Indole derivatives have been found in many important synthetic drug molecules and have various biological activities. They are used in the treatment of diseases and conditions such as:
- Antiviral : Certain indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : Indole derivatives have been found to have anti-inflammatory properties .
- Anticancer : Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV : Indole derivatives have been used in the development of anti-HIV drugs .
- Antioxidant : These compounds have been found to have antioxidant properties .
- Antimicrobial and Antitubercular : Indole derivatives have shown antimicrobial and antitubercular activities .
Quinoline Derivatives
Quinoline derivatives are utilized in various areas of medicine. They are present in numerous biological compounds and have the following applications:
- Antimalarial : Quinoline derivatives have been used in the treatment of malaria .
- Antimicrobial : Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
- Antimycobacterial : These compounds have shown antimycobacterial activity .
- Antidepressant and Anticonvulsant : Quinoline derivatives have been used in the treatment of depression and convulsions .
- Antiviral : These compounds have shown antiviral activity .
- Anticancer : Quinoline derivatives have shown potential in cancer treatment .
Indole Derivatives
- Antiviral : Certain indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : Indole derivatives have been found to have anti-inflammatory properties .
- Anticancer : Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV : Indole derivatives have been used in the development of anti-HIV drugs .
- Antioxidant : These compounds have been found to have antioxidant properties .
- Antimicrobial and Antitubercular : Indole derivatives have shown antimicrobial and antitubercular activities .
Quinoline Derivatives
- Antimalarial : Quinoline derivatives have been used in the treatment of malaria .
- Antimicrobial : Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
- Antimycobacterial : These compounds have shown antimycobacterial activity .
- Antidepressant and Anticonvulsant : Quinoline derivatives have been used in the treatment of depression and convulsions .
- Antiviral : These compounds have shown antiviral activity .
- Anticancer : Quinoline derivatives have shown potential in cancer treatment .
Propiedades
IUPAC Name |
1-cyclopropyl-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJHESCHPMWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338533 |
Source


|
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-cyclopropyl-2-phenyl- | |
CAS RN |
14113-94-1 |
Source


|
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

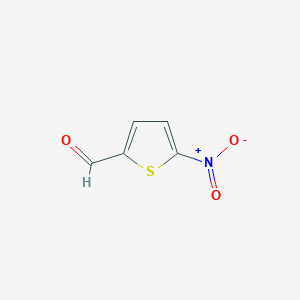
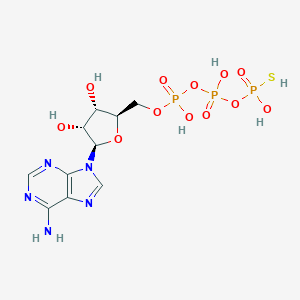
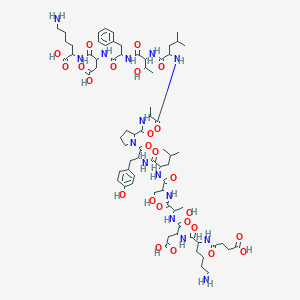
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
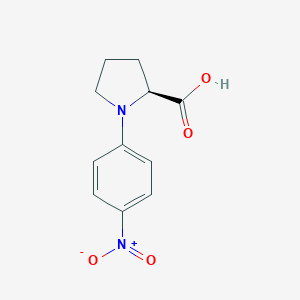
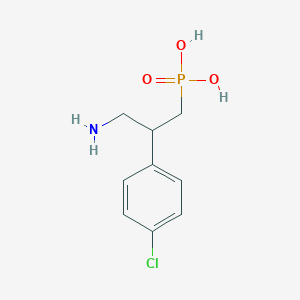
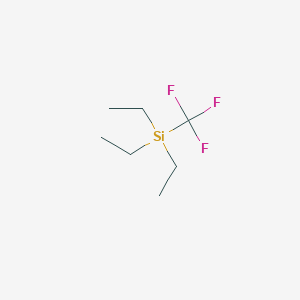
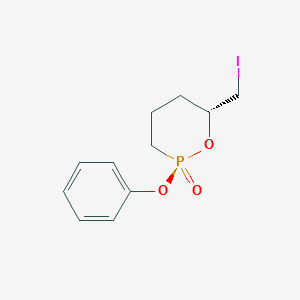
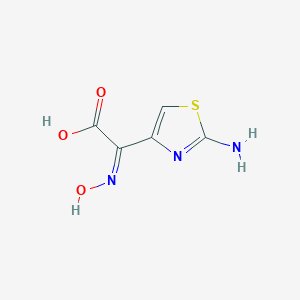
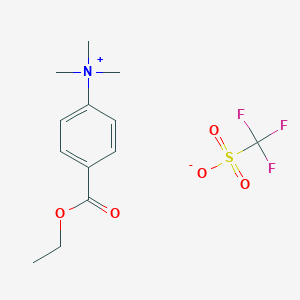
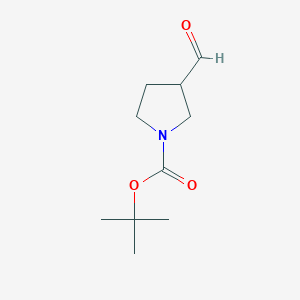
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
